3-(2-Isopropoxyphenoxy)piperidine

Description

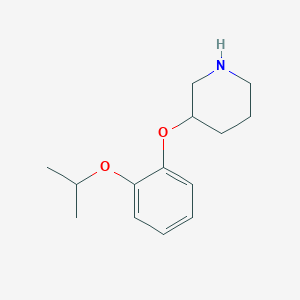

3-(2-Isopropoxyphenoxy)piperidine is a piperidine derivative characterized by a phenoxy group substituted with an isopropoxy moiety at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.33 g/mol (inferred from structural analogs in ). The compound’s structure combines a piperidine ring (a six-membered amine heterocycle) with a substituted phenoxy group, which is critical for its physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-(2-propan-2-yloxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)16-13-7-3-4-8-14(13)17-12-6-5-9-15-10-12/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYVFAQQRSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639904 | |

| Record name | 3-{2-[(Propan-2-yl)oxy]phenoxy}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-37-0 | |

| Record name | 3-{2-[(Propan-2-yl)oxy]phenoxy}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropoxyphenoxy)piperidine typically involves the reaction of 2-isopropoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the piperidine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropoxyphenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2-Isopropoxyphenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyphenoxy)piperidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine derivatives with substituted phenoxy groups exhibit diverse biological activities, influenced by the nature and position of substituents. Below is a detailed comparison of 3-(2-Isopropoxyphenoxy)piperidine with its analogs:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., Methoxy, Isopropoxy): Enhance solubility and receptor binding affinity. For example, 3-(4-Methoxyphenoxy)piperidine shows higher potency in serotonin reuptake inhibition compared to non-polar analogs . Electron-Withdrawing Groups (e.g., Chloro): Increase metabolic stability and membrane permeability. 3-(2-Chloro-5-methylphenoxy)piperidine demonstrates improved antiviral activity due to enhanced interaction with viral proteases .

Stereochemical Considerations :

- Piperidine ring conformation influences binding to targets like sigma receptors () or histamine H₃ receptors (). For instance, (+)-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine exhibits high sigma-1 receptor affinity, while its enantiomer is inactive .

Synthetic Accessibility: Palladium-catalyzed coupling () and nucleophilic substitution () are common routes. The 2-isopropoxy group in this compound may require protective strategies during synthesis to avoid ether cleavage.

Pharmacological and Functional Insights

- Antiretroviral Potential: Substituted thieno[3,2-d]pyrimidine-piperidine hybrids () highlight the role of piperidine in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The isopropoxy group may confer resistance to metabolic degradation.

- Safety Profile: Analogs like 3-(2-Methylphenoxy)piperidine HCl require stringent handling due to acute toxicity risks (), suggesting similar precautions for this compound.

Biological Activity

3-(2-Isopropoxyphenoxy)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with an isopropoxyphenyl group. Its structural characteristics contribute to its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes, which can affect metabolic pathways and cellular functions.

- Cellular Signaling : The compound may modulate intracellular signaling cascades, impacting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This includes the intrinsic pathway involving mitochondrial dysfunction and cytochrome c release, leading to caspase-9 activation .

| Study | Findings |

|---|---|

| Twiddy et al. (2004) | Indicated that piperidine derivatives could enhance apoptosis in breast cancer cells via mitochondrial pathways. |

| Si et al. (2018) | Confirmed that treatment with piperine derivatives increased caspase-3 and -9 activity in A2780 ovarian cancer cells. |

Antimicrobial Activity

Piperidine derivatives have also shown promise against various microbial strains. A study demonstrated that certain piperidine-based compounds could induce cell cycle arrest and apoptosis in Candida auris, a significant pathogen in immunocompromised patients .

Case Studies

- Anticancer Applications : A series of case studies highlighted the efficacy of piperidine derivatives in treating different cancer types. These studies focused on their ability to activate apoptotic pathways and inhibit tumor growth.

- Antimicrobial Studies : Research on antimicrobial properties indicated that this compound derivatives could effectively disrupt microbial cell membranes and induce cell death, showcasing their potential as antifungal agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.